4-アミノキノリン-6-カルボン酸エチル

概要

説明

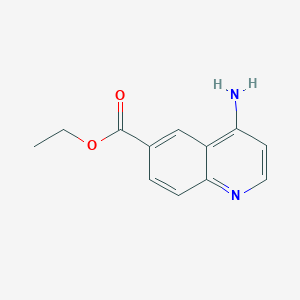

“Ethyl 4-aminoquinoline-6-carboxylate” is a chemical compound with the molecular formula C12H12N2O2 . It is part of the 4-aminoquinoline class of compounds, which have been extensively studied for their antimalarial properties .

Synthesis Analysis

The synthesis of 4-aminoquinoline compounds often involves the Doebner hydrogen-transfer reaction . This reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . Another method involves the covalent linking of the scaffolds of pyrano[2,3-c]pyrazole with 4-aminoquinoline via an ethyl linker .

Molecular Structure Analysis

The molecular structure of “Ethyl 4-aminoquinoline-6-carboxylate” includes a quinoline ring with an amino group at the 4-position and a carboxylate group at the 6-position . The carboxylate group is esterified with an ethyl group .

Chemical Reactions Analysis

4-aminoquinoline compounds are known to participate in various chemical reactions. For instance, they can undergo the Doebner hydrogen-transfer reaction to form substituted quinolines .

Physical And Chemical Properties Analysis

“Ethyl 4-aminoquinoline-6-carboxylate” has a molecular weight of 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are both 216.089877630 g/mol .

科学的研究の応用

薬理学

4-アミノキノリン-6-カルボン酸エチル: は、薬理学、特にキノキサリン誘導体の合成において重要な役割を果たしており、キノキサリン誘導体は多様な薬理学的特性で知られています 。これらの化合物は、抗菌および抗マラリア活性を有する様々な薬物の開発に利用されてきました。 この化合物は、ファーマコフォアハイブリッド化のための足場として作用する能力があるため、薬剤耐性を克服できる新しい医薬品の開発に役立ちます .

材料科学

材料科学では、4-アミノキノリン-6-カルボン酸エチルは、複雑な有機分子の合成における前駆体として使用されます。 その固体物理形態と室温での安定性により、電子工学、フォトニクス、ナノテクノロジーにおける潜在的な用途を持つ新素材の開発に貢献する様々な化学反応に適しています .

化学合成

この化合物は、化学合成において不可欠であり、様々なヘテロ環状化合物の構築のためのビルディングブロックとして役立ちます。 その反応性により、潜在的な産業用途を持つ新しい化学物質の開発に不可欠な複雑な分子の形成が可能になります .

生化学

4-アミノキノリン-6-カルボン酸エチルの生化学における役割は、分子ドッキングおよび抗マラリア活性研究におけるその使用と関連しています。 これは、マラリアの原因となる寄生虫であるPlasmodium falciparumの増殖を阻害できるハイブリッド分子の合成のための基本構造として役立ちます .

環境科学

4-アミノキノリン-6-カルボン酸エチルの環境科学における具体的な用途は直接言及されていませんが、その特性は、環境モニタリングおよび修復における潜在的な用途を示唆しています。 安定な有機化合物として、同様の有機化合物の環境における運命に関する研究に関与する可能性があります .

農業研究

農業研究では、4-アミノキノリン-6-カルボン酸エチルのような化合物は、新しい農薬の開発における潜在的な用途について調査することができます。 その化学構造は、効力を向上させ、環境への影響を軽減した殺虫剤または除草剤の開発のための基礎として役立つ可能性があります .

作用機序

Target of Action

Ethyl 4-aminoquinoline-6-carboxylate is a derivative of 4-aminoquinoline, which has been used as an antimalarial drug . The primary target of this compound is likely to be similar to that of other 4-aminoquinolines, which is the Plasmodium falciparum, the parasite responsible for malaria . The compound binds to the free heme in the parasite, preventing it from converting it to a less toxic form .

Mode of Action

It is thought to inhibit heme polymerase activity, similar to other 4-aminoquinolines . This results in the accumulation of free heme, which is toxic to the parasites .

Biochemical Pathways

The affected biochemical pathway is the heme detoxification pathway in the Plasmodium falciparum. By inhibiting heme polymerase, Ethyl 4-aminoquinoline-6-carboxylate disrupts this pathway, leading to the accumulation of toxic free heme and the death of the parasite .

Result of Action

The molecular and cellular effects of Ethyl 4-aminoquinoline-6-carboxylate’s action would be the death of the Plasmodium falciparum parasite due to the accumulation of toxic free heme . This would result in the alleviation of malaria symptoms in the host.

Action Environment

The efficacy and stability of Ethyl 4-aminoquinoline-6-carboxylate could be influenced by various environmental factors. It’s worth noting that the effectiveness of similar compounds, such as chloroquine, has been diminished due to the emergence of parasite resistance .

Safety and Hazards

将来の方向性

Research into 4-aminoquinoline compounds, including “Ethyl 4-aminoquinoline-6-carboxylate”, is ongoing due to their potential antimalarial properties . The development of robust QSAR models capable of predicting the activity of these compounds against chloroquine-resistant strains of malaria is a promising future direction .

生化学分析

Biochemical Properties

Ethyl 4-aminoquinoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting potential anticancer properties . Additionally, ethyl 4-aminoquinoline-6-carboxylate interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of ethyl 4-aminoquinoline-6-carboxylate to its target biomolecules .

Cellular Effects

Ethyl 4-aminoquinoline-6-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, ethyl 4-aminoquinoline-6-carboxylate can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . Furthermore, ethyl 4-aminoquinoline-6-carboxylate can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and impaired cell growth .

Molecular Mechanism

The molecular mechanism of action of ethyl 4-aminoquinoline-6-carboxylate involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule’s activity, depending on the nature of the interaction . For instance, ethyl 4-aminoquinoline-6-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-aminoquinoline-6-carboxylate can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to ethyl 4-aminoquinoline-6-carboxylate can lead to cumulative effects on cellular function, such as increased apoptosis and reduced cell proliferation . These long-term effects are likely due to the sustained inhibition of key enzymes and disruption of cellular signaling pathways .

Dosage Effects in Animal Models

The effects of ethyl 4-aminoquinoline-6-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, ethyl 4-aminoquinoline-6-carboxylate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

Ethyl 4-aminoquinoline-6-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the primary metabolic pathways for this compound is its conversion to active metabolites by cytochrome P450 enzymes in the liver . These metabolites can then exert their pharmacological effects by interacting with target biomolecules . Additionally, ethyl 4-aminoquinoline-6-carboxylate can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production .

Transport and Distribution

The transport and distribution of ethyl 4-aminoquinoline-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells by membrane transporters, such as organic cation transporters, and distributed to various cellular compartments . Once inside the cell, ethyl 4-aminoquinoline-6-carboxylate can bind to specific proteins, such as albumin, which facilitates its distribution and accumulation in target tissues . This localization is crucial for the compound’s pharmacological activity, as it ensures that ethyl 4-aminoquinoline-6-carboxylate reaches its target biomolecules in sufficient concentrations .

Subcellular Localization

Ethyl 4-aminoquinoline-6-carboxylate exhibits specific subcellular localization, which can influence its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular signaling and gene expression . The subcellular localization of ethyl 4-aminoquinoline-6-carboxylate is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the presence of a nuclear localization signal can facilitate the transport of ethyl 4-aminoquinoline-6-carboxylate into the nucleus, where it can modulate transcriptional activity .

特性

IUPAC Name |

ethyl 4-aminoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKZZVMTGSJGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

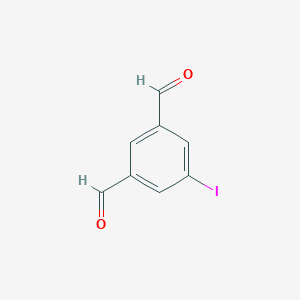

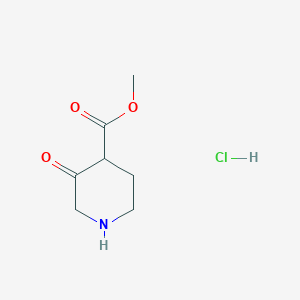

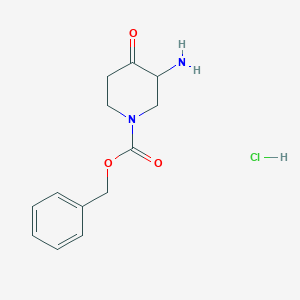

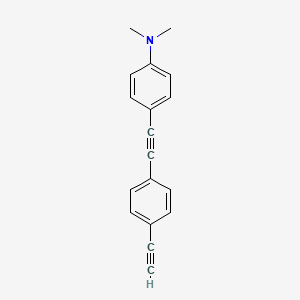

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

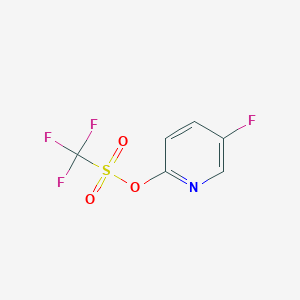

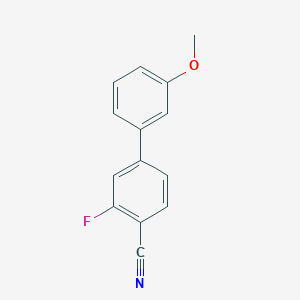

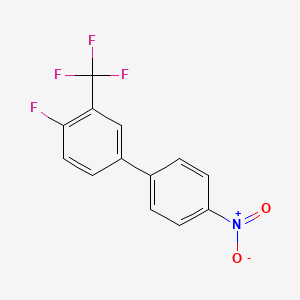

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)

![6-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B1445545.png)

![2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445549.png)